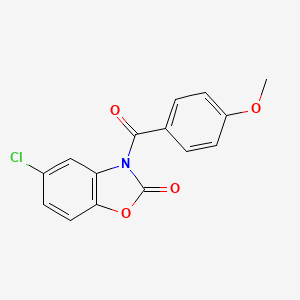![molecular formula C25H19N3O2 B11703222 Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]- CAS No. 324758-76-1](/img/structure/B11703222.png)
Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]- is a complex organic compound with the molecular formula C26H20N2O3 This compound is known for its unique structure, which includes a benzamide core substituted with phenoxy and phenyldiazenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]- typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. For instance, the synthesis might involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the phenoxy and phenyldiazenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and resulting in various physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
N-{4-[4-(Benzoylamino)phenoxy]phenyl}benzamide: Similar structure with benzoylamino substitution.
N-(4-(Benzoylamino)phenyl)benzamide: Similar structure with benzoylamino substitution.
4-Methyl-N-(4-phenoxy-phenyl)-benzamide: Similar structure with a methyl group
Uniqueness
Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenoxy and phenyldiazenyl groups makes it a valuable compound for various research applications .
Propiedades
Número CAS |
324758-76-1 |
|---|---|
Fórmula molecular |
C25H19N3O2 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
4-phenoxy-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C25H19N3O2/c29-25(19-11-17-24(18-12-19)30-23-9-5-2-6-10-23)26-20-13-15-22(16-14-20)28-27-21-7-3-1-4-8-21/h1-18H,(H,26,29) |
Clave InChI |
OCVUTHMXDLUKOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(1Z)-1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11703142.png)
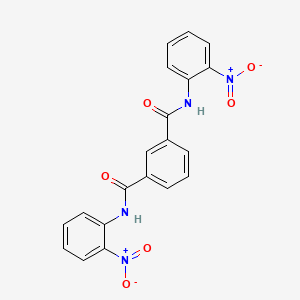
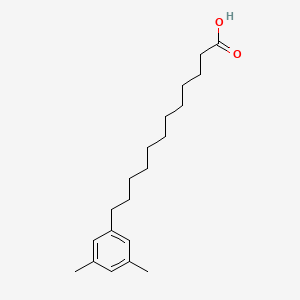

![(4Z)-5-oxo-3-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703158.png)
![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11703170.png)
![2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione](/img/structure/B11703172.png)
![2-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4,5-diphenyl-1,3-thiazole](/img/structure/B11703179.png)
![4-{[(2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11703190.png)
![2-(2,3-Dimethylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11703194.png)
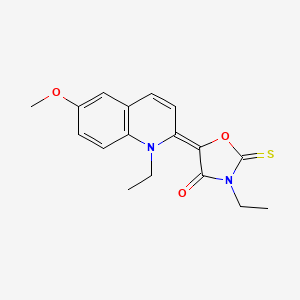
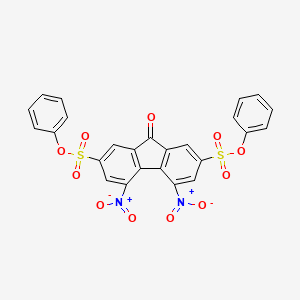
![3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11703206.png)
